N-(2,6-dimethylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl group substituted with two methyl groups at the 2 and 6 positions, linked to a triazine ring via a thioacetamide linkage. The triazine ring is further substituted with two morpholine groups, making the compound highly functionalized and versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and morpholine under controlled conditions.
Thioacetamide Linkage Formation: The triazine core is then reacted with thioacetic acid to introduce the thioacetamide linkage.
Phenyl Group Introduction: Finally, the 2,6-dimethylphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the thioacetamide linkage, leading to various reduced derivatives.
Substitution: The phenyl and morpholine groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for substitution and coupling reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazine Derivatives: From reduction reactions.
Functionalized Phenyl and Morpholine Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.
Biochemical Probes: Utilized in studying biochemical pathways and interactions.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry:
Polymer Production: Used in the synthesis of specialized polymers with unique mechanical and chemical properties.
Mechanism of Action
N-(2,6-dimethylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide: shares similarities with other triazine-based compounds and thioacetamide derivatives.
Uniqueness:
Functionalization: The presence of both morpholine and phenyl groups makes it more versatile compared to simpler triazine derivatives.
Bioactivity: Its unique structure may confer specific bioactive properties not found in other similar compounds.
Comparison with Similar Compounds
- 2,4,6-tris(morpholin-4-yl)-1,3,5-triazine
- N-(2,6-dimethylphenyl)-2-thioacetamide
- 4,6-dimorpholino-1,3,5-triazine
This detailed article provides a comprehensive overview of N-(2,6-dimethylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-15-4-3-5-16(2)18(15)22-17(28)14-31-21-24-19(26-6-10-29-11-7-26)23-20(25-21)27-8-12-30-13-9-27/h3-5H,6-14H2,1-2H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASPTWHKZOUZLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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